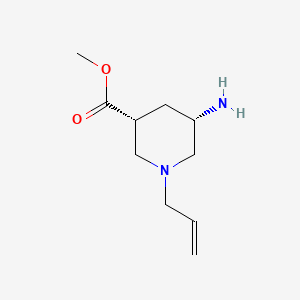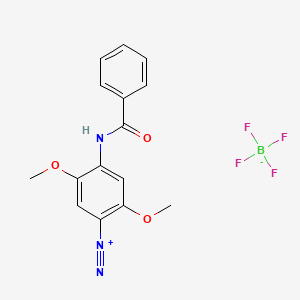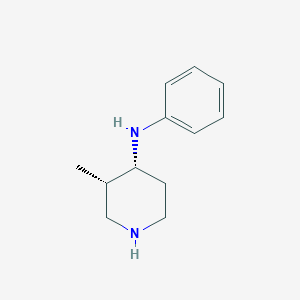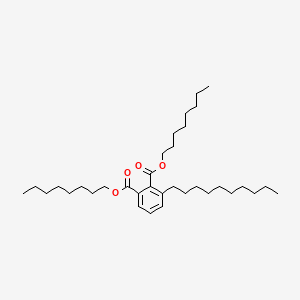![molecular formula C15H9BrN4O7S B13812665 5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)
5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C15H10BrN3O6S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced into the benzene ring via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Thioxomethylation: The thioxomethyl group is introduced through reactions involving thiourea or related compounds.
Amidation: The final step involves the formation of the amide bond between the dinitrobenzoyl and thioxomethyl groups, typically using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives and other oxidized forms.
Reduction: Products include amines and related reduced compounds.
Substitution: Products include derivatives with substituted functional groups in place of the bromine atom.
Scientific Research Applications
5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways Involved: The compound may influence signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid: Similar structure but with an iodine atom instead of a nitro group.
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but with an amino group and a methyl group instead of the dinitrobenzoyl and thioxomethyl groups.
Properties
Molecular Formula |
C15H9BrN4O7S |
|---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
5-bromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9BrN4O7S/c16-8-1-2-12(11(5-8)14(22)23)17-15(28)18-13(21)7-3-9(19(24)25)6-10(4-7)20(26)27/h1-6H,(H,22,23)(H2,17,18,21,28) |
InChI Key |
FZICOHPHICDFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC(=S)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)


![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)

![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)



![Diethyl [bis(methylthio)methyl]phosphonate](/img/structure/B13812658.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
